Biimidazole, 2,2',4,4'-tetrakis(2-chlorophenyl)-5,5'-bis(3,4-dimethoxyphenyl)-
CAS No.: 233767-21-0
Cat. No.: VC17022526
Molecular Formula: C46H34Cl4N4O4
Molecular Weight: 848.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 233767-21-0 |
|---|---|
| Molecular Formula | C46H34Cl4N4O4 |
| Molecular Weight | 848.6 g/mol |
| IUPAC Name | 1-[2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)imidazol-1-yl]-2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)imidazole |
| Standard InChI | InChI=1S/C46H34Cl4N4O4/c1-55-37-23-21-27(25-39(37)57-3)43-41(29-13-5-9-17-33(29)47)51-45(31-15-7-11-19-35(31)49)53(43)54-44(28-22-24-38(56-2)40(26-28)58-4)42(30-14-6-10-18-34(30)48)52-46(54)32-16-8-12-20-36(32)50/h5-26H,1-4H3 |
| Standard InChI Key | PAAMPYGNAGOKND-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(N=C(N2N3C(=C(N=C3C4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)OC |
Introduction
Chemical Identity and Molecular Characteristics
Biimidazole derivatives are defined by their two imidazole rings connected at the 2,2' positions. The subject compound’s molecular formula is inferred as C₄₈H₃₄Cl₄N₄O₄, derived from the substitution pattern: four 2-chlorophenyl groups (C₆H₄Cl), two 3,4-dimethoxyphenyl groups (C₈H₈O₂), and the biimidazole core (C₆H₆N₄). This aligns with analogous compounds like CAS 100486-97-3, which has a molecular formula of C₄₄H₃₁Cl₃N₄O₂ and a molecular weight of 754.1 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | ~868.6 g/mol (calculated) |
| Chlorine Content | ~16.3% (4 Cl atoms) |
| Methoxy Group Content | ~7.4% (4 OCH₃ groups) |
The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups creates a push-pull electronic system, influencing reactivity and photophysical behavior .
Synthetic Routes and Reaction Dynamics
While no direct synthesis for the exact compound is documented, methodologies for analogous biimidazoles provide a framework. A two-step approach is commonly employed:
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Formation of Bis-Acetamidine Intermediate:
Bis-methylimidate reacts with aminoacetaldehyde dimethyl acetal under acid catalysis to yield bis-N-(2,2-dimethoxyethylacetamidine), as demonstrated in the synthesis of 2,2'-biimidazole . -
Cyclization and Functionalization:
The intermediate undergoes thermal cyclization with acid catalysts (e.g., p-toluenesulfonic acid) or hydrochloric acid to form the biimidazole core. Subsequent Suzuki-Miyaura couplings or Ullmann reactions introduce aryl substituents . For example, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole (CAS 7189-82-4) is synthesized via oxidative coupling of imidazole precursors using potassium hexacyanoferrate(III) in benzene under inert conditions .
Critical Reaction Parameters:
Yields for related compounds range from 32% to 86%, depending on substituent steric effects .
Structural and Crystallographic Insights
X-ray diffraction studies of biimidazole derivatives reveal distorted octahedral geometries when coordinated to metals, as seen in Ru(III) complexes with 2,2'-biimidazole ligands . For organic biimidazoles, key structural features include:
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Planarity: The biimidazole core is nearly planar, with dihedral angles between imidazole rings <10° .
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Intermolecular Interactions:
For the subject compound, the 3,4-dimethoxyphenyl groups likely enhance solubility in polar solvents, while the 2-chlorophenyl groups promote crystallization via halogen bonding .
Electronic Properties and Applications
Photochemical Activity
Biimidazoles with methoxy substituents exhibit photoinduced electron transfer, making them candidates for photoinitiators in polymer chemistry. The methoxy groups act as electron donors, while chlorine atoms stabilize radical intermediates . For instance, CAS 100486-97-3 is marketed as Photoinitiator-TCDM, used in UV-curable coatings .
Magnetic Behavior
In metal complexes, biimidazole ligands mediate antiferromagnetic coupling between metal centers . While the subject compound lacks metal coordination, its extended π-system could enable organic magnetic materials via radical formation.
Challenges and Future Directions
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Synthetic Optimization: Improving yields beyond 30–40% for tetra-substituted derivatives remains a hurdle .
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Crystallography: Full structural elucidation via single-crystal X-ray diffraction is needed to confirm substitution patterns.
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Applications in Optoelectronics: Testing as hole-transport materials in organic LEDs could exploit its charge-transport properties.
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